N-(pyrimidin-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
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Overview
Description
N-(pyrimidin-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a complex organic compound featuring a pyrimidinyl group, a thiophenesulfonyl group, and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(pyrimidin-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide typically involves multiple steps, starting with the preparation of the pyrimidinyl and piperidinyl precursors. These precursors are then reacted under specific conditions to form the final compound. Common reaction conditions include the use of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reactants. Continuous flow chemistry and automated synthesis platforms are often employed to ensure consistency and efficiency. Purification methods such as recrystallization, chromatography, and distillation are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: N-(pyrimidin-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of new chemical entities.
Biology: In biological research, N-(pyrimidin-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is studied for its potential biological activity. It has been investigated for its antimicrobial properties and its ability to inhibit certain enzymes.
Medicine: In the medical field, this compound is explored for its therapeutic potential. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and bacterial infections.
Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which N-(pyrimidin-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the inhibition or activation of certain pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(pyridin-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
N-(pyrimidin-2-yl)-2-(1-(benzenesulfonyl)piperidin-2-yl)acetamide
N-(pyrimidin-2-yl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide
Uniqueness: N-(pyrimidin-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it exhibits superior stability and reactivity, making it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
N-pyrimidin-2-yl-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S2/c20-13(18-15-16-7-4-8-17-15)11-12-5-1-2-9-19(12)24(21,22)14-6-3-10-23-14/h3-4,6-8,10,12H,1-2,5,9,11H2,(H,16,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKITBSTPRUITG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NC2=NC=CC=N2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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